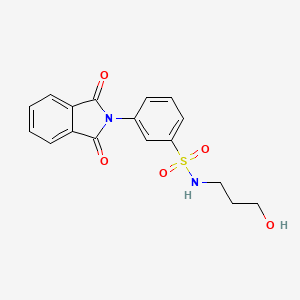
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide, also known as KIRA6, is a small molecule inhibitor of the E3 ubiquitin ligase, TRAF6. TRAF6 is a key regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. The inhibition of TRAF6 by KIRA6 has been shown to have potential therapeutic benefits in various diseases, including autoimmune diseases and cancer.
作用机制
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide binds to the RING domain of TRAF6 and inhibits its E3 ubiquitin ligase activity. This leads to the inhibition of the activation of NF-κB, which is a key transcription factor involved in inflammation, immunity, and cancer.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In autoimmune disease models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as T cells and B cells. In cancer models, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
One of the major advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide is its specificity for TRAF6. Unlike other inhibitors of NF-κB, this compound does not affect the activation of other NF-κB pathways, such as the canonical and non-canonical pathways. This makes this compound a more specific and targeted inhibitor of NF-κB signaling.
One of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. However, this can be overcome by using appropriate solvents or formulations.
未来方向
There are several potential future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TRAF6. This could lead to the development of more effective therapies for autoimmune diseases and cancer.
Another area of interest is the investigation of the role of TRAF6 in other diseases, such as neurodegenerative diseases and metabolic disorders. This could lead to the identification of new therapeutic targets for these diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of TRAF6 that has potential therapeutic benefits in various diseases, including autoimmune diseases and cancer. Its specificity for TRAF6 makes it a more targeted inhibitor of NF-κB signaling, and its biochemical and physiological effects have been extensively studied. Future research on this compound could lead to the development of more effective therapies for various diseases.
合成方法
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been described in several publications. The most commonly used method involves the reaction of 4-bromomethyl-2-nitrobenzoic acid with 3-hydroxypropylamine to form the intermediate, 4-(3-hydroxypropylamino)-2-nitrobenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to form this compound.
科学研究应用
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of autoimmune diseases. Studies have shown that the inhibition of TRAF6 by this compound can suppress the activation of NF-κB and reduce inflammation in various autoimmune disease models, including rheumatoid arthritis, multiple sclerosis, and lupus.
This compound has also been studied for its potential anticancer properties. TRAF6 has been shown to play a critical role in the development and progression of various cancers, including breast cancer, prostate cancer, and lung cancer. Inhibition of TRAF6 by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
属性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-10-4-9-18-25(23,24)13-6-3-5-12(11-13)19-16(21)14-7-1-2-8-15(14)17(19)22/h1-3,5-8,11,18,20H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKVFKFSNSWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
![pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5016650.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5016651.png)
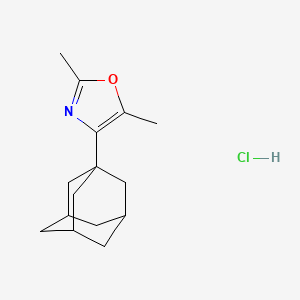

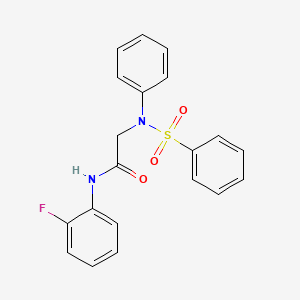
![N,3-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B5016673.png)
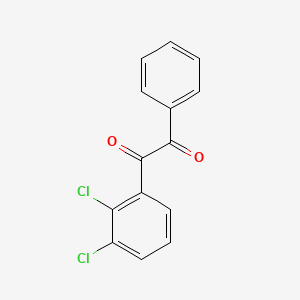
![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)
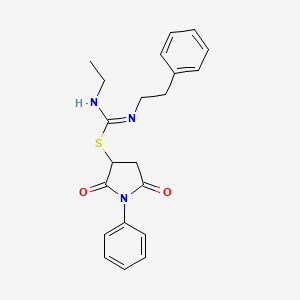
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide](/img/structure/B5016707.png)